molecular formula C15H14FNO B312328 N-(4-fluorophenyl)-3,4-dimethylbenzamide

N-(4-fluorophenyl)-3,4-dimethylbenzamide

Cat. No.: B312328
M. Wt: 243.28 g/mol
InChI Key: GRVRYMGAADCAAA-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-3,4-dimethylbenzamide is a substituted benzamide featuring a 4-fluorophenyl group attached to the amide nitrogen and methyl substituents at the 3- and 4-positions of the benzoyl ring. This structure confers unique physicochemical properties, such as moderate lipophilicity and metabolic stability, making it relevant in pharmaceutical and flavor-enhancement research.

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(4-fluorophenyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C15H14FNO/c1-10-3-4-12(9-11(10)2)15(18)17-14-7-5-13(16)6-8-14/h3-9H,1-2H3,(H,17,18)

InChI Key

GRVRYMGAADCAAA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl Substituents

A. Antiproliferative Agents

  • N-(4-Fluorophenyl)-amide Derivatives (F4, T3): In a study comparing furan (F4) and thiophene (T3) analogues, the thiophene derivative (T3) exhibited stronger correlations between calculated logP (clogP) and antiproliferative activity (LD₅₀ on A431 cells) than the furan counterpart. This suggests that the aromatic scaffold (thiophene vs.

B. Umami Flavor Enhancers

  • (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-Dimethylbenzamide (S9229): This compound, structurally similar to N-(4-fluorophenyl)-3,4-dimethylbenzamide but with a branched alkoxy substituent, acts as a potent umami receptor agonist. It enhances flavor at concentrations 1,000-fold lower than monosodium glutamate (MSG). Metabolism studies in rats and humans revealed rapid oxidative transformation via hydroxylation, demethylation, and glucuronidation . Key Insight: Alkyl substituents on the amide nitrogen modulate receptor affinity and metabolic stability, critical for flavor-enhancer design.

C. Enzyme Inhibitors

  • N-(4-Fluorophenyl)maleimide: Exhibited potent monoacylglycerol lipase (MGL) inhibition (IC₅₀ = 5.18 µM), comparable to iodine- and bromine-substituted analogues. The para-fluorine position likely enhances electron-withdrawing effects, stabilizing enzyme interactions .
Halogenated Benzamides with Varied Substituents
Compound Name Biological Activity Key Finding Reference
N-(4-Bromophenyl)-amide (F5) Antiproliferative (A431 cells) Higher lipophilicity (clogP) correlated with increased activity vs. F4
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Fluorescence studies Methoxy group enhances photostability
N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide Kynurenine formamidase inhibition High binding affinity (-9.0 kcal/mol)

Key Trends :

  • Halogen Effects : Fluorine’s small size and high electronegativity optimize target interactions without steric hindrance.
  • Substituent Position : Para-substitution on the phenyl ring maximizes bioactivity across diverse applications.
Metabolic and Toxicological Profiles
  • This compound Analogues :
    S9229 undergoes extensive phase I metabolism (hydroxylation, demethylation) and phase II glucuronidation. The 4-methyl group on the benzamide ring is a primary site of oxidation, producing a major hydroxylated metabolite (54% abundance) .
Physicochemical Properties
Compound Name clogP Water Solubility Key Application
N-(4-Fluorophenyl)-amide (F4) ~2.5* Low Antiproliferative agent
S9229 ~3.8* Moderate Umami flavor enhancement
N-(4-Fluorophenyl)maleimide ~1.9* Low Enzyme inhibition

*Estimated from structural analogues.

Key Insight : Higher clogP values correlate with enhanced membrane permeability but may reduce solubility, necessitating a balance in drug design.

Preparation Methods

Procedure:

  • Synthesis of 3,4-Dimethylbenzoyl Chloride :

    • 3,4-Dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or toluene under reflux. The reaction is typically complete within 2–4 hours, yielding the acyl chloride as a colorless liquid.

    • Example: 5.0 g of 3,4-dimethylbenzoic acid reacts with 10 mL SOCl₂ at 70°C for 3 hours, followed by solvent removal under vacuum.

  • Amidation with 4-Fluoroaniline :

    • The acyl chloride is dissolved in DCM or tetrahydrofuran (THF) and added dropwise to a solution of 4-fluoroaniline and a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts.

    • Reaction conditions: 0–5°C for 1 hour, followed by stirring at room temperature for 12 hours.

    • Workup involves washing with aqueous NaHCO₃, brine, and drying over Na₂SO₄. Purification via recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate = 4:1) yields the product.

Data Table 1: Acyl Chloride Method Optimization

Acyl Chloride PrecursorSolventBaseTemperatureYieldReference
SOCl₂DCMPyridine0°C → RT85%
(COCl)₂TolueneEt₃NReflux78%

Coupling Reagent-Assisted Synthesis

Carbodiimide-based coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are widely used to facilitate amide bond formation under mild conditions. This method avoids the need for handling reactive acyl chlorides.

Procedure:

  • Activation of 3,4-Dimethylbenzoic Acid :

    • 3,4-Dimethylbenzoic acid (1.0 eq) is mixed with EDCI (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in DMF or acetonitrile.

    • The mixture is stirred at room temperature for 30 minutes to form the active O-acylisourea intermediate.

  • Reaction with 4-Fluoroaniline :

    • 4-Fluoroaniline (1.1 eq) is added, and the reaction is stirred for 12–24 hours.

    • Example: 10 mmol of acid, 12 mmol EDCI, and 11 mmol amine in 50 mL DMF yield 88% product after column chromatography.

Data Table 2: EDCI Coupling Performance

SolventAdditiveTime (h)YieldPurity (HPLC)Reference
DMFDMAP2488%>95%
AcetonitrileHOAt1882%93%

Oxidative Amidation of 3,4-Dimethylbenzyl Alcohol

Emerging methods employ oxidative strategies to convert alcohols directly to amides, bypassing intermediate acid or acyl chloride steps. This approach is advantageous for substrates sensitive to strong acids or high temperatures.

Procedure:

  • Reaction Setup :

    • 3,4-Dimethylbenzyl alcohol (1.0 eq), 4-fluoroaniline (2.5 eq), and tert-butyl hydroperoxide (TBHP, 8.0 eq) are combined in acetonitrile.

    • [Bis(acetoxy)iodo]benzene (DIB, 20 mol%) is added as an oxidant.

  • Reaction Conditions :

    • The mixture is refluxed for 5–6 hours, followed by cooling and extraction with ethyl acetate.

    • Purification via silica gel chromatography (hexane:acetone = 10:1) affords the amide in 84% yield.

Mechanistic Insight :
DIB mediates the oxidation of the alcohol to a carbonyl intermediate, which subsequently reacts with the amine to form the amide. TBHP acts as a co-oxidant, enhancing the reaction rate.

Comparative Analysis of Methods

Data Table 3: Method Comparison

MethodAdvantagesLimitationsTypical YieldScalability
Acyl ChlorideHigh reactivity, short reaction timeHandling corrosive reagents78–85%Industrial
EDCI CouplingMild conditions, no acyl chloridesRequires stoichiometric coupling reagents82–88%Laboratory
Oxidative AmidationOne-pot, avoids acidsLimited substrate scope75–84%Pilot scale

Industrial-Scale Considerations

For large-scale production, the acyl chloride method remains predominant due to its cost-effectiveness and established protocols. Recent patents highlight innovations in continuous flow reactors to improve safety and efficiency during thionyl chloride handling. Alternatively, coupling reagent methods are favored in pharmaceutical settings for their compatibility with sensitive substrates .

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